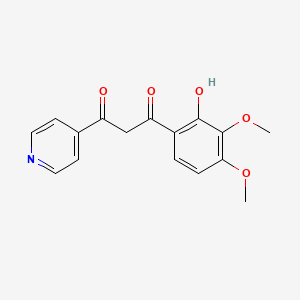
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is an organic compound that features a combination of phenolic, methoxy, and pyridinyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 2-Hydroxy-3,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable reagent like acetone in the presence of a base such as sodium hydroxide to form the intermediate compound.
Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography for purification.
化学反应分析
Types of Reactions
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione would depend on its specific application. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways such as oxidative stress or signal transduction.
相似化合物的比较
Similar Compounds
- 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-(pyridin-4-yl)ethanone
- 1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
Uniqueness
1-(2-Hydroxy-3,4-dimethoxyphenyl)-3-(pyridin-4-yl)propane-1,3-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
6622-59-9 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC 名称 |
1-(2-hydroxy-3,4-dimethoxyphenyl)-3-pyridin-4-ylpropane-1,3-dione |
InChI |
InChI=1S/C16H15NO5/c1-21-14-4-3-11(15(20)16(14)22-2)13(19)9-12(18)10-5-7-17-8-6-10/h3-8,20H,9H2,1-2H3 |
InChI 键 |
AAJXZKRGPSNPQH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)CC(=O)C2=CC=NC=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


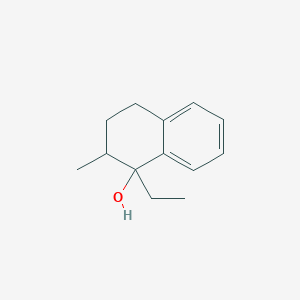
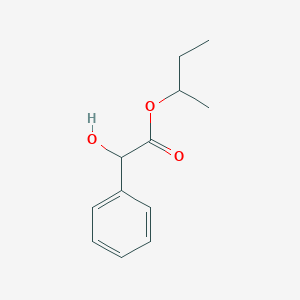

![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)

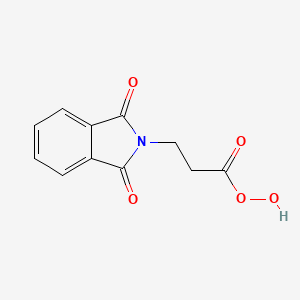
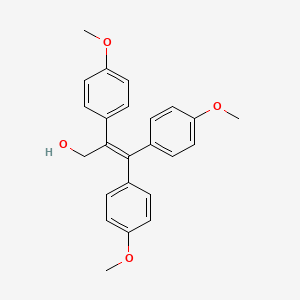
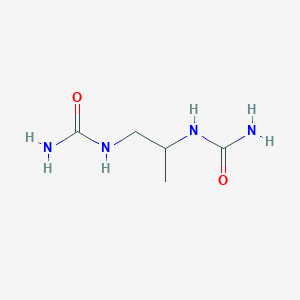
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
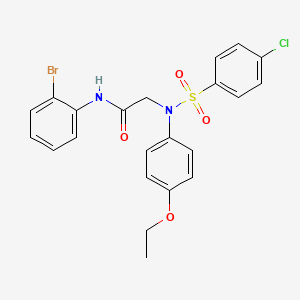
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
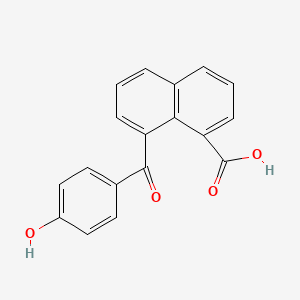
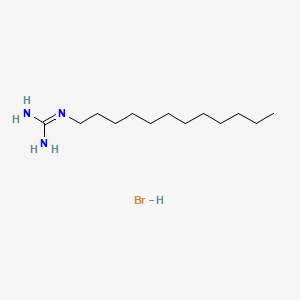
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
